N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N'-diphenylurea
Description
N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy and methyl groups, and a urea moiety linked to two phenyl groups
Properties
CAS No. |
61766-74-3 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-ethoxy-6-methylpyrimidin-2-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-18-14-15(2)21-19(23-18)24(17-12-8-5-9-13-17)20(25)22-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3,(H,22,25) |
InChI Key |
XFNZMVRUTMAENB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea typically involves the reaction of 4-ethoxy-6-methylpyrimidine-2-amine with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Ethoxy-6-methylpyrimidin-2-yl)(methyl)amino]butanoic acid
- 4-[(4-ethoxy-6-methylpyrimidin-2-yl)(methyl)amino]butanoic acid
Uniqueness
N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the urea moiety linked to two phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
